molecular formula C18H21N3O2 B4701840 N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide

Numéro de catalogue B4701840
Poids moléculaire: 311.4 g/mol
Clé InChI: ROTGOXGNZZHXIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mécanisme D'action

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cell malignancies. Inhibition of BTK leads to decreased proliferation and survival of B-cell malignancies, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In addition, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab, making it a promising candidate for combination therapy. N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and good yields, as well as its promising results in preclinical models. However, there are also some limitations to consider, such as the need for further optimization of dosing and scheduling, as well as potential toxicity concerns.

Orientations Futures

There are several future directions for the research and development of N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. One area of interest is the potential for combination therapy with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential for N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide to be used in the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma. Further research is also needed to optimize dosing and scheduling, as well as to investigate potential toxicity concerns. Overall, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide shows great promise as a potential treatment option for B-cell malignancies, and further research is needed to fully explore its potential.

Applications De Recherche Scientifique

N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Additionally, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13(2)16-5-3-14(4-6-16)11-20-17(22)18(23)21-12-15-7-9-19-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTGOXGNZZHXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Reactant of Route 6
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.